2-Bromo-6-(dimethoxymethyl)pyridine
Description
Significance of Halogenated Pyridines as Building Blocks in Organic Chemistry
Halogenated pyridines are particularly valuable precursors in organic synthesis. The presence of a halogen atom, such as bromine, on the pyridine (B92270) ring introduces a reactive site that can participate in a multitude of cross-coupling reactions. chemrxiv.orgnih.gov These reactions, often catalyzed by transition metals, enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for constructing complex molecular architectures. nih.gov The carbon-halogen bond's reactivity allows for its displacement by a wide range of nucleophiles, making halopyridines essential for creating diverse libraries of compounds for applications like drug discovery. chemrxiv.orgnih.gov However, the synthesis of specific isomers of halogenated pyridines can be challenging due to the electronically deficient nature of the pyridine ring, which often requires harsh reaction conditions for electrophilic aromatic substitution. chemrxiv.orgnih.gov
Role of Acetal (B89532) Functional Groups in Enabling Diverse Chemical Transformations
The acetal functional group, characterized by a carbon atom bonded to two alkoxy groups, serves a crucial role in multi-step organic synthesis, primarily as a protecting group for aldehydes and ketones. numberanalytics.comlibretexts.orgnumberanalytics.com This protection is necessary because aldehydes and ketones are susceptible to reaction with various reagents, such as Grignard reagents and reducing agents. libretexts.orgmasterorganicchemistry.com By converting the carbonyl group to a stable acetal, chemists can perform reactions on other parts of the molecule without affecting the carbonyl functionality. libretexts.orglibretexts.org The acetal group is generally stable in neutral to strongly basic environments and can be readily converted back to the original carbonyl group by treatment with aqueous acid. masterorganicchemistry.comlibretexts.org This reversible protection strategy is a cornerstone of modern synthetic chemistry. libretexts.org
Overview of 2-Bromo-6-(dimethoxymethyl)pyridine as a Key Synthetic Intermediate
This compound is a bifunctional molecule that incorporates both a reactive bromine atom and a protected aldehyde group on a pyridine scaffold. avantorsciences.combldpharm.com This unique combination makes it a highly versatile intermediate in organic synthesis. The bromo group provides a handle for cross-coupling reactions, while the dimethoxymethyl group serves as a stable precursor to a formyl group. This dual functionality allows for sequential and selective modifications of the pyridine ring, opening avenues for the synthesis of a wide range of complex, asymmetrically substituted pyridine derivatives. These derivatives have potential applications in the development of pharmaceuticals, ligands for metal catalysis, and functional organic materials. google.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 128507-76-6 | avantorsciences.com |
| Molecular Formula | C₈H₁₀BrNO₂ | avantorsciences.com |
| Molecular Weight | 232.075 g/mol | avantorsciences.com |
| MDL Number | MFCD11847413 | avantorsciences.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-(dimethoxymethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-8(12-2)6-4-3-5-7(9)10-6/h3-5,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLQAUWIUGRPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=CC=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619449 | |
| Record name | 2-Bromo-6-(dimethoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128507-76-6 | |
| Record name | 2-Bromo-6-(dimethoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 6 Dimethoxymethyl Pyridine
Direct Halogenation Approaches to 2-Bromo-6-(dimethoxymethyl)pyridine
The direct introduction of a bromine atom at the 2-position of 6-(dimethoxymethyl)pyridine presents a theoretically straightforward route to the target compound. However, the literature does not extensively document this specific transformation, suggesting potential challenges. Electrophilic aromatic substitution on the pyridine (B92270) ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom. While the dimethoxymethyl group is an ortho, para-director, its electronic influence may not be sufficient to overcome the inherent deactivation of the pyridine ring towards electrophilic attack.
Bromination of 6-(Dimethoxymethyl)pyridine
The direct bromination of 6-(dimethoxymethyl)pyridine would involve the treatment of the substrate with a suitable brominating agent. The success of such a reaction would depend on the careful selection of reagents and conditions to achieve the desired regioselectivity and avoid side reactions, such as the cleavage of the acetal (B89532) group.
The use of bromomethyl methyl ether as a brominating agent, potentially under basic catalysis, is not a standard or documented method for the direct bromination of pyridine rings. This reagent is more commonly employed in the introduction of a methoxymethyl (MOM) protecting group. Therefore, its application in the direct synthesis of this compound is not scientifically established.
The use of elemental bromine (Br₂) in the presence of a Lewis acid catalyst is a common strategy for the bromination of aromatic compounds. However, for pyridine derivatives, this method can be complicated. The Lewis acid can coordinate to the pyridine nitrogen, further deactivating the ring towards electrophilic substitution. While there are methods for the halogenation of pyridines, including those using elemental halides with Lewis acid promotion, these often require harsh conditions and may lead to a mixture of products. nih.gov Specific examples of the successful application of this method for the direct bromination of 6-(dimethoxymethyl)pyridine to yield the 2-bromo isomer are not readily found in the scientific literature.
Convergent and Divergent Synthetic Routes from Precursors
Given the potential difficulties with direct halogenation, convergent and divergent synthetic strategies starting from pre-functionalized pyridine precursors are more commonly employed for the synthesis of this compound. These multi-step routes offer better control over regiochemistry and yield.
Preparation from 2-Bromo-6-methylpyridine (B113505) Derivatives
A viable pathway to this compound involves the transformation of the methyl group of 2-Bromo-6-methylpyridine into the desired dimethoxymethyl functionality. This is typically a two-step process involving an oxidation followed by acetalization.
First, the methyl group of 2-Bromo-6-methylpyridine is oxidized to a formyl group to yield 2-bromo-6-formylpyridine. A patented method for this transformation involves the reaction of 2-bromo-6-methylpyridine with liquid bromine to generate a mixture of 2-bromo-6-(bromomethyl)pyridine (B1282057) and 2-bromo-6-(dibromomethyl)pyridine. This mixture is then treated with urotropine in ethanol, followed by acid hydrolysis to yield the desired aldehyde. wikipedia.org
The subsequent step is the protection of the formyl group as a dimethyl acetal. This is a standard organic transformation achieved by reacting the aldehyde with methanol (B129727) in the presence of an acid catalyst.
| Starting Material | Reagents and Conditions | Intermediate | Final Product | Yield |
| 2-Bromo-6-methylpyridine | 1. Liquid Bromine2. Urotropine, Ethanol3. Acid Hydrolysis | 2-Bromo-6-formylpyridine | This compound | Not specified |
Strategies Involving 2,6-Dibromopyridine (B144722) as a Precursor
Another effective strategy for the synthesis of this compound starts with 2,6-dibromopyridine. This approach relies on the selective functionalization of one of the bromo positions.
A common method involves the monolithiation of 2,6-dibromopyridine at low temperatures using a strong base like n-butyllithium, followed by quenching the resulting lithiated species with a suitable electrophile to introduce the formyl group. The reaction of the lithiated intermediate with dimethylformamide (DMF) provides 2-bromo-6-formylpyridine. nih.gov The aldehyde is then converted to the dimethyl acetal as described previously.
| Starting Material | Reagents and Conditions | Intermediate | Final Product | Yield |
| 2,6-Dibromopyridine | 1. n-Butyllithium, Ether, -78°C2. Dimethylformamide (DMF) | 2-Bromo-6-formylpyridine | This compound | ~68% (for the aldehyde) |
Furthermore, a copper-catalyzed method for the selective mono-substitution of 2,6-dibromopyridine has been reported. While this patent primarily focuses on the introduction of amine substituents, the principle of selective functionalization could potentially be adapted for the introduction of a protected formyl group or a precursor. google.com
Formation of the Dimethoxymethyl Group via Acetalization Reactions
Acetalization is a widely employed strategy in organic synthesis to protect aldehyde functional groups. This reversible reaction involves treating an aldehyde with an alcohol and an acid catalyst to form an acetal. In the case of this compound, the target compound is a dimethyl acetal, formed from the corresponding aldehyde and methanol.
The direct and most common route to this compound involves the acid-catalyzed acetalization of its aldehyde precursor, 6-bromopyridine-2-carbaldehyde (B14951) (also known as 2-bromo-6-formylpyridine). prepchem.comnih.gov This reaction serves to protect the reactive aldehyde functionality, allowing for subsequent reactions that would otherwise be incompatible with an unprotected aldehyde.
The process typically involves reacting 6-bromopyridine-2-carbaldehyde with a dehydrating agent and a source of methoxy (B1213986) groups, such as trimethyl orthoformate, in the presence of an acid catalyst. Methanol is often used as the solvent. The reaction is driven to completion by the removal of water, which is scavenged by the trimethyl orthoformate as it hydrolyzes to form methyl formate (B1220265) and methanol. A common acid catalyst for this transformation is p-toluenesulfonic acid (PTSA), which facilitates the protonation of the carbonyl oxygen, thereby activating the aldehyde toward nucleophilic attack by methanol.
Detailed research findings from a patented procedure outline a specific method for this conversion. The reaction is conducted by heating the aldehyde precursor in methanol with trimethyl orthoformate and a catalytic quantity of p-toluenesulfonic acid monohydrate at reflux temperature. This method provides the desired this compound in a high yield of 95%.
Table 1. Acetalization of 6-Bromopyridine-2-carbaldehyde
| Reactant | Reagents | Catalyst | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| 6-Bromopyridine-2-carbaldehyde | Trimethyl orthoformate | p-Toluenesulfonic acid monohydrate | Methanol | Reflux | This compound | 95% |
The concept of regioselectivity in this specific synthesis is straightforward, as the precursor, 6-bromopyridine-2-carbaldehyde, possesses only one functional group susceptible to acetalization under the applied conditions. sigmaaldrich.comsigmaaldrich.com The acetalization reaction is highly specific to the aldehyde group.
The reaction mechanism for acid-catalyzed acetal formation proceeds via the protonation of the aldehyde's carbonyl oxygen by the acid catalyst (e.g., PTSA). This step increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by methanol. A hemiacetal intermediate is formed, which then undergoes further protonation at the hydroxyl group, followed by the elimination of a water molecule to form an oxonium ion. A second molecule of methanol then attacks this electrophilic species, and subsequent deprotonation yields the stable dimethyl acetal.
The other components of the molecule, namely the pyridine ring and the bromo-substituent, are unreactive under these conditions. The pyridine nitrogen, being basic, is likely protonated by the acid catalyst. This protonation deactivates the aromatic ring toward electrophilic substitution but does not interfere with the reaction at the exocyclic aldehyde group. The carbon-bromine bond is stable and does not participate in the reaction. Consequently, the reaction is inherently regioselective, with the transformation occurring exclusively at the formyl group, yielding this compound without affecting other parts of the molecule.
Reactivity and Chemical Transformations of 2 Bromo 6 Dimethoxymethyl Pyridine
Transformations at the Bromine Center of 2-Bromo-6-(dimethoxymethyl)pyridine
The bromine atom at the 2-position of the pyridine (B92270) ring is susceptible to a range of chemical reactions, making it a valuable precursor for the synthesis of more complex molecules. Its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen, which activates the C-Br bond towards certain transformations.
Nucleophilic Substitution Reactions
While direct nucleophilic aromatic substitution (SNAr) on 2-bromopyridines can be challenging, they can undergo substitution reactions with various nucleophiles, often under specific conditions. The reactivity of 2-halopyridines in SNAr reactions is generally lower than that of their 4-halo counterparts but can be promoted by the presence of activating groups or through specific reaction mechanisms. Photostimulated reactions of 2-bromopyridine (B144113) with certain carbon nucleophiles have been reported, proceeding via a radical-nucleophilic substitution mechanism (SRN1). acs.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2-bromopyridines are excellent substrates for these transformations.
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a widely used method for the synthesis of biaryl compounds. While specific studies on this compound are not extensively documented in readily available literature, the reactivity of the 2-bromopyridine core is well-established. Highly active and stable palladium-phosphine catalysts have been developed for the Suzuki-Miyaura coupling of various bromopyridines with arylboronic acids, achieving good to excellent yields. organic-chemistry.orgyoutube.com These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | >90 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 85-95 |
This table presents typical conditions for Suzuki-Miyaura couplings of 2-bromopyridines with various arylboronic acids and is illustrative of the expected reactivity for this compound.
Beyond the Suzuki-Miyaura reaction, the bromine atom of this compound is amenable to other important palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The Sonogashira coupling of 2-bromopyridines is a well-established procedure, typically utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. scirp.orgwikipedia.org Efficient protocols have been developed for the coupling of various 2-bromopyridines with a range of terminal alkynes, affording the corresponding 2-alkynylpyridine derivatives in good yields. scirp.orgresearchgate.net
Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by palladium complexes and requires a base. organic-chemistry.org Double Heck cross-coupling reactions have been successfully performed on dibromopyridines, indicating the feasibility of this transformation on the this compound scaffold. researchgate.net
Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org Practical methods for the Buchwald-Hartwig amination of 2-bromopyridines with a variety of amines, including volatile ones, have been developed, providing access to a wide range of 2-aminopyridine (B139424) derivatives. nih.govamazonaws.comchemspider.comresearchgate.net
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene |
This table summarizes common conditions for various palladium-catalyzed cross-coupling reactions of 2-bromopyridines, which are applicable to this compound.
Formation of Organometallic Intermediates
The bromine atom of this compound can be utilized to form organometallic intermediates, which can then be reacted with various electrophiles.
Lithiation: While direct lithiation of 2-bromopyridines can be complicated by competing reactions, it can be achieved under specific conditions, typically at low temperatures with strong lithium bases like n-butyllithium or lithium diisopropylamide (LDA). The resulting 2-lithiopyridine species are highly reactive and can be trapped with a variety of electrophiles.
Grignard Reagent Formation: The formation of a Grignard reagent from 2-bromopyridine is a known transformation, often requiring the use of activated magnesium (Rieke magnesium) or entrainment methods with an auxiliary reagent like ethyl bromide. libretexts.org The resulting pyridylmagnesium bromide can then participate in reactions with various electrophiles. organic-chemistry.org For instance, the reaction of 2-pyridylmagnesium bromide with aldehydes and ketones yields the corresponding carbinols.
Transformations at the Dimethoxymethyl Group of this compound
The dimethoxymethyl group is a stable acetal (B89532) that serves as a protected form of an aldehyde. This group is generally robust to many reaction conditions used to modify the bromine center. However, it can be readily deprotected to reveal the corresponding aldehyde, which can then undergo a variety of subsequent transformations.
The primary transformation of the dimethoxymethyl group is its hydrolysis to the corresponding aldehyde, 6-bromo-2-pyridinecarboxaldehyde. This reaction is typically carried out under acidic conditions. chemistrysteps.comorgoreview.comorganic-chemistry.orgyoutube.com The resulting aldehyde is a versatile intermediate that can participate in a wide range of reactions, including:
Nucleophilic addition: The aldehyde can react with various nucleophiles, such as organometallic reagents (Grignard reagents, organolithiums) to form secondary alcohols.
Wittig reaction: Reaction with phosphorus ylides can convert the aldehyde to an alkene.
Reductive amination: The aldehyde can be converted to an amine through reaction with an amine in the presence of a reducing agent.
Condensation reactions: The aldehyde can participate in condensation reactions, such as the aldol (B89426) or Knoevenagel condensation, to form α,β-unsaturated systems. beilstein-archives.orgichem.mdresearchgate.net
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.
The ability to unmask the aldehyde functionality at a desired stage in a synthetic sequence adds to the synthetic utility of this compound as a bifunctional building block.
Controlled Hydrolysis to Aldehyde Functionality
The dimethoxymethyl group serves as a stable protecting group for the aldehyde functionality. Acetals are generally stable in neutral or basic environments but are susceptible to hydrolysis under acidic conditions. nih.govyoutube.com The acid-catalyzed cleavage mechanism proceeds through the protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form a resonance-stabilized carboxonium ion. nih.gov This intermediate is then attacked by water, and subsequent deprotonation yields the corresponding aldehyde.
This transformation converts this compound into 2-bromo-6-formylpyridine, a key intermediate for further synthesis. nih.govsigmaaldrich.com The reaction is typically carried out using an aqueous acid solution, such as hydrochloric acid, in a suitable organic solvent like ether or tetrahydrofuran. ambeed.com
Table 1: Hydrolysis of this compound
| Reactant | Conditions | Product |
|---|
Oxidation Reactions for Carboxylic Acid Formation
The aldehyde group of 2-bromo-6-formylpyridine, obtained from the hydrolysis of the parent acetal, can be readily oxidized to form 6-bromopyridine-2-carboxylic acid. ambeed.com This transformation is a standard procedure in organic synthesis. Several oxidizing agents can be employed to achieve this conversion effectively.
For heteroaromatic aldehydes, the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a weak acid, is a particularly mild and efficient method that avoids complications associated with more aggressive oxidants. Another common method involves the use of potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by an acidic workup to protonate the resulting carboxylate salt.
Table 2: Oxidation of 2-Bromo-6-formylpyridine
| Starting Material | Reagent | Product |
|---|---|---|
| 2-Bromo-6-formylpyridine | 1. KMnO₄, NaOH(aq) 2. H₃O⁺ | 6-Bromopyridine-2-carboxylic acid |
Reduction to Hydroxymethyl Pyridine Derivatives
The formyl group of 2-bromo-6-formylpyridine can be reduced to a hydroxymethyl group, yielding 2-bromo-6-(hydroxymethyl)pyridine. This reduction is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones. masterorganicchemistry.comyoutube.com The reaction is generally performed in an alcoholic solvent, such as methanol or ethanol.
The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. youtube.com A subsequent workup with water or mild acid neutralizes the resulting alkoxide to give the primary alcohol, 2-bromo-6-(hydroxymethyl)pyridine. masterorganicchemistry.commnstate.edu
Table 3: Reduction of 2-Bromo-6-formylpyridine
| Starting Material | Reagent | Solvent | Product |
|---|
Derivatization to Other Heterocyclic Moieties (e.g., Thiazoles)
The aldehyde functionality in 2-bromo-6-formylpyridine is a versatile handle for the construction of more complex heterocyclic systems. One notable example is the synthesis of thiazole (B1198619) derivatives. The Hantzsch thiazole synthesis is a classic method that involves the condensation of an α-haloketone with a thioamide. organic-chemistry.orgsynarchive.comnih.gov
A synthetic pathway to a thiazole derivative from 2-bromo-6-formylpyridine could involve an initial conversion of the aldehyde to an appropriate α-haloketone. For example, a condensation reaction followed by halogenation of the resulting ketone would provide the necessary precursor. This precursor can then react with a thioamide, such as thiourea, to undergo cyclocondensation, ultimately forming a 2-aminothiazole (B372263) ring attached to the 6-position of the 2-bromopyridine core. This multi-step process demonstrates how the aldehyde can be elaborated into different heterocyclic structures. mdpi.com
Chemo- and Regioselective Reactivity Studies of this compound
The distinct electronic properties and reactivity of the C2-bromo and C6-dimethoxymethyl substituents allow for a high degree of selectivity in chemical transformations. The outcome of a reaction can be directed towards one functional group over the other by carefully choosing the reaction conditions.
Positional Selectivity in Substitution Reactions
The pyridine ring is an electron-deficient heterocycle, and the electron-withdrawing nature of the nitrogen atom makes the α (C2, C6) and γ (C4) positions susceptible to nucleophilic attack. In this compound, the bromine atom at the C2 position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.
Furthermore, the C2-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. libretexts.org Reactions such as the Suzuki-Miyaura coupling (using organoboranes), Negishi coupling (using organozinc reagents), and Stille coupling (using organotin reagents) provide efficient methods for forming new carbon-carbon bonds at this position with high positional selectivity. youtube.com The choice of catalyst and reaction conditions can be tuned to couple a wide variety of aryl, vinyl, or alkyl groups, demonstrating the synthetic utility of the bromo substituent as a versatile reaction handle.
Competitive Reactivity Profiles of Halogen and Acetal Groups
The differential stability of the bromo and acetal functionalities under various reaction conditions is the cornerstone of the molecule's selective reactivity.
Acetal Group Stability : The dimethoxymethyl acetal is stable under the neutral or basic conditions typically employed for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions at the C2 position. nih.govlibretexts.org This allows for extensive modification at the C-Br bond without affecting the protected aldehyde.
Halogen Group Stability : The C-Br bond is generally unreactive under the mild acidic conditions required for acetal hydrolysis.
This orthogonality allows for a predictable and stepwise synthetic strategy. For instance, a Suzuki coupling reaction can be performed selectively at the C2 position, leaving the acetal at C6 untouched. Following the formation of the new C-C bond, the acetal can then be deprotected by introducing an aqueous acid to reveal the aldehyde, which can undergo further transformations like oxidation, reduction, or condensation. This chemo- and regioselective behavior makes this compound a valuable and versatile building block in medicinal chemistry and materials science.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Bromo-6-formylpyridine |
| 6-Bromopyridine-2-carboxylic acid |
| 2-Bromo-6-(hydroxymethyl)pyridine |
| Sodium Chlorite |
| Potassium Permanganate |
| Sodium Borohydride |
| Thioamide |
| Thiourea |
| α-Haloketone |
As a Versatile Building Block for Heterocyclic Compounds
The presence of both a halogen and a latent carbonyl group on the pyridine ring makes this compound a highly adaptable substrate for the synthesis of a variety of heterocyclic structures. The bromine atom can readily participate in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, while the dimethoxymethyl group can be deprotected to reveal a formyl group, which can then undergo a range of classical carbonyl reactions.
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which are powerful methods for the formation of C-C bonds. nih.govwikipedia.orgthermofisher.com These reactions enable the introduction of a wide variety of substituents at the 2-position of the pyridine ring. The general scheme for these coupling reactions involves the reaction of the bromopyridine with an organoboron (Suzuki-Miyaura) or organotin (Stille) reagent in the presence of a palladium catalyst and a base. illinois.edunih.gov
The dimethoxymethyl group at the 6-position serves as a protected aldehyde. This protecting group is stable under the conditions of many cross-coupling reactions and can be readily removed by acid hydrolysis to afford the corresponding 6-formylpyridine derivative. This aldehyde functionality can then be further elaborated, for example, through Wittig reactions, aldol condensations, or reductive aminations, to introduce additional diversity into the substituted pyridine scaffold.
Furthermore, homo-coupling reactions of this compound, often catalyzed by palladium or nickel complexes, can be employed to synthesize symmetrical 6,6'-bis(dimethoxymethyl)-2,2'-bipyridines. mdpi.comelsevierpure.com Bipyridines are a fundamentally important class of ligands in coordination chemistry, and the presence of the protected aldehyde groups offers a handle for the construction of more complex, functionalized bipyridine ligands. researchgate.net
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Bromopyridines
| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Product Type |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | Aryl- or Alkyl-substituted Pyridine |
| Stille | Pd(PPh₃)₄ | PPh₃ | - | Toluene | Aryl- or Alkyl-substituted Pyridine |
| Homo-coupling | Pd(OAc)₂ | PPh₃ | Piperazine | DMF | Symmetrical Bipyridine |
Construction of Pyrazinopyridines and Fused Ring Systems
The strategic placement of functional groups in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems, including pyrazinopyridines. A plausible synthetic route to a pyrazinopyridine derivative could involve an initial nucleophilic aromatic substitution of the bromine atom with an amine, followed by deprotection of the dimethoxymethyl group to reveal the aldehyde. Subsequent condensation of a 1,2-diamine with the resulting amino-aldehyde would lead to the formation of the pyrazine (B50134) ring fused to the pyridine core.
The synthesis of other fused pyridine ring systems, such as furo[2,3-b]pyridines and thieno[2,3-b]pyridines, can also be envisaged. ias.ac.in For instance, a Sonogashira coupling of this compound with a terminal alkyne bearing a hydroxyl or thiol group on the adjacent carbon could be followed by an intramolecular cyclization to construct the fused furan (B31954) or thiophene (B33073) ring, respectively. The versatility of palladium-catalyzed reactions allows for the construction of a wide variety of fused systems. beilstein-journals.orgnih.govrsc.org
Functionalized pyridines are key components in many biologically active macrocycles, including some with antibiotic properties. nih.govrsc.org The synthesis of such macrocycles often relies on the stepwise construction of a linear precursor containing multiple reactive functional groups, followed by an intramolecular cyclization reaction. nih.gov
This compound can serve as a valuable building block in the synthesis of these linear precursors. The bromine atom allows for its incorporation into a growing molecular chain via cross-coupling reactions. The protected aldehyde at the 6-position can be unmasked at a later stage to participate in the crucial macrocyclization step, for instance, through a macrolactamization or a McMurry coupling reaction. The pyridine nitrogen itself can also play a role in the biological activity of the final macrocycle by acting as a hydrogen bond acceptor or a metal coordinating site. While direct incorporation into a known antibiotic skeleton has not been explicitly reported, the functionalities present in this compound make it a highly attractive starting material for the design and synthesis of novel macrocyclic compounds with potential therapeutic applications. researchgate.net
Design and Synthesis of Advanced Ligand Architectures
The pyridine nucleus is a ubiquitous motif in coordination chemistry, and the development of new ligand architectures is crucial for advancing various fields, including catalysis, materials science, and bioinorganic chemistry. This compound provides a versatile scaffold for the synthesis of sophisticated polydentate and scaffolded ligands.
Tris(2-pyridylmethyl)amine (TPA) and its derivatives are a well-known class of tripodal, tetradentate ligands that form stable complexes with a variety of metal ions. wikipedia.orgtruman.eduunipd.it The synthesis of substituted TPA ligands allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes.
A synthetic route to a TPA derivative bearing functional groups at the 6-position of the pyridine rings can be envisioned starting from this compound. For instance, the synthesis of tris[(6-bromopyridin-2-yl)methyl]amine has been reported, which involves the conversion of 2,6-dibromopyridine (B144722) to (6-bromo-2-pyridyl)methanol, followed by a series of transformations to introduce the amine linkage. nih.gov A similar strategy could be employed with this compound, where the dimethoxymethyl group would be carried through the synthesis and could be deprotected in the final ligand to provide three aldehyde functionalities. These aldehyde groups could then be used to further modify the ligand, for example, by forming imine linkages or by being converted to other functional groups. This approach would lead to highly functionalized, tripodal ligands with potential applications in catalysis and sensing. nih.gov
Extended metal atom chains (EMACs) are linear arrangements of metal atoms held in close proximity by a surrounding ligand scaffold. These unique molecular wires have potential applications in molecular electronics and magnetism. The design and synthesis of the supporting ligands are critical for the stability and properties of the EMACs.
Scaffolded ligands, often based on a central core from which multiple ligand arms emanate, are employed to create the necessary coordination environment for the linear metal chain. Research in this area has utilized substituted pyridines to construct these intricate ligand architectures. For example, a scaffolded N,N,N-tris(2-(2-pyridylamino)ethyl)amine ligand has been synthesized and used to form stable dimetallic complexes. georgiasouthern.edu
This compound can be a valuable precursor for the synthesis of such scaffolded ligands. The bromine atom can be displaced by an amine, for instance, to attach the pyridine unit to a central scaffold like tris(2-aminoethyl)amine (B1216632) (tren). The dimethoxymethyl group can then be deprotected to the aldehyde, which can be further reacted to introduce additional donor atoms or to link multiple scaffolded units together. The ability to introduce functionality at the 6-position of the pyridine ring allows for the creation of more complex and potentially more stable ligand systems for the assembly of longer and more intricate extended metal atom chains.
Mechanistic Investigations and Theoretical Studies
Reaction Pathway Elucidation for Key Transformations of 2-Bromo-6-(dimethoxymethyl)pyridine
The reactivity of this compound is dominated by the presence of the bromine atom at the 2-position of the pyridine (B92270) ring, which is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
The electronic properties of the pyridine ring and the steric and electronic nature of the substituents play a significant role in the reactivity and selectivity of reactions involving this compound. The nitrogen atom in the pyridine ring is electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. The bromine atom at the 2-position further enhances the electrophilicity of this carbon center.
The dimethoxymethyl group at the 6-position exerts both steric and electronic effects. Sterically, it can influence the approach of reagents to the adjacent nitrogen atom and the bromine-bearing carbon. Electronically, the oxygen atoms of the dimethoxymethyl group can participate in resonance and inductive effects, modulating the electron density of the pyridine ring.
In nucleophilic aromatic substitution (SNAr) reactions, the attack of a nucleophile at the carbon bearing the bromine atom is facilitated by the electron-deficient nature of the pyridine ring. The reaction typically proceeds through a Meisenheimer-type intermediate, where the negative charge is stabilized by the nitrogen atom. The stereochemistry of the dimethoxymethyl group can influence the stability of this intermediate and the subsequent departure of the bromide leaving group.
For instance, in SN2-type reactions, a backside attack by the nucleophile is generally favored, leading to an inversion of configuration at the reaction center. libretexts.org The rate of such reactions is sensitive to the steric hindrance around the electrophilic carbon. masterorganicchemistry.com
Palladium-catalyzed cross-coupling reactions are among the most important transformations for functionalizing this compound. These reactions, such as Suzuki, Heck, and Sonogashira couplings, proceed through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition: The initial and often rate-determining step is the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new palladium(II) intermediate. The reactivity in this step is influenced by the strength of the C-Br bond and the electronic properties of the pyridine ring. rsc.org The electron-withdrawing nature of the pyridine nitrogen facilitates this process.
Transmetalation and Reductive Elimination: Following oxidative addition, the transmetalation step involves the transfer of an organic group from another organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium center. The final step, reductive elimination, forms the new C-C bond and regenerates the palladium(0) catalyst.
The table below summarizes the key steps in a generic palladium-catalyzed cross-coupling reaction of this compound.
| Catalytic Cycle Step | Description | Key Intermediates |
| Oxidative Addition | The C-Br bond of this compound adds to the Pd(0) catalyst. | Pd(II) complex with pyridine and bromide ligands. |
| Transmetalation | An organic group (R) is transferred from an organometallic reagent to the Pd(II) complex. | Diorganopalladium(II) complex. |
| Reductive Elimination | The two organic groups on the palladium center couple, forming the product and regenerating the Pd(0) catalyst. | Product and Pd(0) catalyst. |
Computational Chemistry Approaches to this compound Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the reactivity of organic molecules. While specific DFT studies on this compound are not widely published, the principles and methodologies can be inferred from studies on analogous systems. nih.govscielo.brnih.gov
DFT calculations can provide valuable insights into the electronic structure, reaction energies, and transition state geometries for reactions involving this compound. These calculations help in understanding the factors that control reactivity and selectivity.
Molecular Orbitals and Reactivity Indices: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. For this compound, the LUMO is expected to be localized on the pyridine ring, particularly at the C2 and C6 positions, making these sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability. scielo.br
Conceptual DFT provides a framework to quantify reactivity using descriptors such as electronegativity, hardness, and Fukui functions. frontiersin.org These descriptors can predict the most likely sites for electrophilic, nucleophilic, and radical attack.
The following table presents hypothetical DFT-calculated parameters for this compound based on trends observed for similar molecules.
| Parameter | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule. |
Molecular modeling allows for the visualization and energy calculation of various intermediates and transition states along a reaction pathway. For reactions of this compound, this can include:
Conformational Analysis: The dimethoxymethyl group can adopt various conformations, and molecular modeling can identify the most stable conformers and their relative energies. This is crucial as the conformation can influence steric interactions in a reaction.
Intermediate Stabilization: Modeling can be used to assess the stability of reaction intermediates, such as the Meisenheimer complex in SNAr reactions or the palladium(II) intermediates in cross-coupling reactions.
Transition State Searching: A key application of molecular modeling is the location and characterization of transition state structures. This provides direct information about the energy barrier of a reaction step and helps to elucidate the reaction mechanism. For example, in a palladium-catalyzed reaction, the transition state for the oxidative addition step can be modeled to understand the influence of ligands and substituents. rsc.org
By combining experimental observations with these computational tools, a comprehensive understanding of the mechanistic intricacies of this compound can be achieved, paving the way for its more effective utilization in organic synthesis.
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-6-(dimethoxymethyl)pyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of brominated pyridines with dimethoxymethyl substituents typically involves halogenation or substitution reactions. For example:
- Halogen Exchange : Starting from chlorinated precursors (e.g., 2-chloro-6-(dimethoxymethyl)pyridine), bromine can be introduced via bromotrimethylsilane (TMSBr) under reflux conditions .
- Cross-Coupling : Nickel-catalyzed reductive coupling of halomethylpyridines with dimethoxymethyl precursors may yield the target compound, as seen in analogous syntheses of dimethylbipyridines .
- Protection/Deprotection Strategies : The dimethoxymethyl group can be introduced using tert-butyldimethylsilyl (TBS) or tert-butyl carbamate (Boc) protecting groups to direct regioselectivity, as demonstrated in similar pyridine derivatives .
Q. Key Considerations :
Q. How can the purity and structural identity of this compound be verified?
Methodological Answer:
- NMR Spectroscopy : H and C NMR can confirm the dimethoxymethyl group (δ ~3.3 ppm for OCH₃) and bromine-induced deshielding of adjacent protons .
- Mass Spectrometry (HRMS) : Exact mass (calc. for C₈H₁₀BrNO₂: ~231.0 m/z) verifies molecular composition .
- X-ray Crystallography : Single-crystal analysis using SHELX software resolves spatial arrangement, as applied to structurally related pyridine complexes .
- HPLC-PDA : Purity assessment (>98%) via reverse-phase chromatography with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of this compound in cross-coupling reactions?
Methodological Answer: Regioselectivity is controlled by:
- Directing Groups : The dimethoxymethyl group acts as an electron donor, polarizing the pyridine ring to favor coupling at the bromine site.
- Catalytic Systems : Pd(PPh₃)₄ or Buchwald-Hartwig conditions enable Suzuki-Miyaura couplings with aryl boronic acids, as seen in dibromopyridine derivatives .
- Protection of Reactive Sites : Temporary silylation (e.g., TBS) of the dimethoxymethyl group prevents undesired side reactions during lithiation or Grignard additions .
Case Study :
In 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine, selective Suzuki coupling at the bromine site achieved 85% yield using Pd(OAc)₂ and SPhos ligand .
Q. How does the dimethoxymethyl group influence the pyridine ring’s electronic environment, and what computational methods validate these effects?
Methodological Answer:
- Electronic Effects : The dimethoxymethyl group donates electron density via resonance, reducing the ring’s electrophilicity. This is quantified via DFT calculations (e.g., Mulliken charge analysis) .
- Computational Validation :
Example :
In 3-(2-Pyridyl)-[1,2,3]triazolo[1,5-a]pyridines, DFT analysis revealed that electron-donating groups stabilize transition states during isomerization .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
Methodological Answer:
- Challenges :
- Solutions :
- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves signal-to-noise ratio.
- Refinement : SHELXL software refines anisotropic displacement parameters and models disorder using PART instructions .
- Validation : PLATON checks for missed symmetry and hydrogen bonding patterns .
Case Study :
In N,N'-Bis-(6-methylpyrid-2-ylium) complexes, SHELXPRO resolved twinning by hemihedral averaging, achieving R-factor < 0.05 .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields for brominated pyridines: How should researchers reconcile these?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
